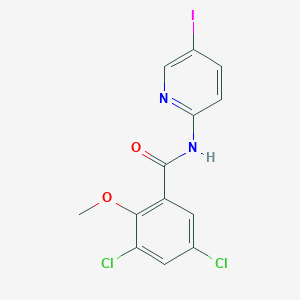![molecular formula C22H18ClN3O3 B251012 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B251012.png)
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a methyl-substituted oxazolo[4,5-b]pyridine ring, and an acetamide linkage. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 4-chloro-3-methylphenol, which is then reacted with an appropriate acylating agent to form the phenoxy intermediate.
Construction of the Oxazolo[4,5-b]pyridine Ring: The next step involves the formation of the oxazolo[4,5-b]pyridine ring through a cyclization reaction. This step may require specific catalysts and reaction conditions to ensure the correct formation of the ring structure.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxazolo[4,5-b]pyridine derivative using an appropriate coupling reagent, such as a carbodiimide, to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as the development of new drugs or treatments.
Industry: Its chemical properties may make it useful in the development of new materials or as a component in industrial processes.
作用机制
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use, such as its role in a particular biological system or therapeutic application.
相似化合物的比较
Similar Compounds
4-chloro-2-methoxyphenol: A related compound with a similar phenoxy group but different substituents.
2-methyl-4-chlorophenoxyacetic acid: Another compound with a chlorinated phenoxy group, used in different applications.
2-chloro-4-methylphenoxyacetic acid: Similar in structure but with variations in the position of the chlorine and methyl groups.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide stands out due to its unique combination of functional groups and ring structures. This distinct architecture may confer specific properties and activities not found in other similar compounds, making it a valuable subject for further research and development.
属性
分子式 |
C22H18ClN3O3 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-13-11-16(6-7-17(13)23)28-12-20(27)25-18-8-5-15(10-14(18)2)22-26-21-19(29-22)4-3-9-24-21/h3-11H,12H2,1-2H3,(H,25,27) |
InChI 键 |
PGNBZNWCWUGWPZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B250936.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250943.png)
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B250944.png)
![2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B250945.png)
![N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B250946.png)
![N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B250947.png)
![N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B250948.png)
![N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B250949.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B250950.png)
![5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B250951.png)
![5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B250952.png)
